molecular formula C17H26Cl2N2O B6115884 1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]piperazine;hydrochloride

1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]piperazine;hydrochloride

Cat. No.: B6115884
M. Wt: 345.3 g/mol
InChI Key: ODCMTARCIXYLDQ-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]piperazine;hydrochloride is a chemical compound that belongs to the class of piperazines. Piperazines are a group of organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a chlorinated phenoxy group and a prop-2-enyl substituent, making it a unique and versatile molecule in various scientific fields.

Preparation Methods

The synthesis of 1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]piperazine;hydrochloride typically involves multiple steps, starting from readily available starting materials. The synthetic route generally includes the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the chlorination of a phenol derivative to introduce the chloro group.

    Alkylation: The chlorinated phenol is then alkylated with a butyl halide to form the phenoxybutyl intermediate.

    Piperazine Coupling: The phenoxybutyl intermediate is reacted with piperazine under suitable conditions to form the desired piperazine derivative.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]piperazine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the prop-2-enyl group to a propyl group.

    Substitution: The chloro group in the phenoxy ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]piperazine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]piperazine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-[4-(4-Chloro-2-prop-2-enylphenoxy)butyl]piperazine;hydrochloride can be compared with other similar compounds, such as:

    1-[4-(4-Chlorophenoxy)butyl]piperazine: Lacks the prop-2-enyl group, making it less versatile in certain applications.

    1-[4-(4-Bromophenoxy)butyl]piperazine: Contains a bromine atom instead of chlorine, which may affect its reactivity and biological activity.

    1-[4-(4-Methylphenoxy)butyl]piperazine: Contains a methyl group instead of chlorine, leading to different chemical and biological properties.

Properties

IUPAC Name

1-[4-(4-chloro-2-prop-2-enylphenoxy)butyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O.ClH/c1-2-5-15-14-16(18)6-7-17(15)21-13-4-3-10-20-11-8-19-9-12-20;/h2,6-7,14,19H,1,3-5,8-13H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODCMTARCIXYLDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)Cl)OCCCCN2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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